molecular formula C8H5BrFN3S B1523919 5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1250946-06-5

5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1523919
CAS No.: 1250946-06-5
M. Wt: 274.12 g/mol
InChI Key: VIWIOINMCCYXNA-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-bromo-3-fluorophenyl group and an amine group at the 2-position

Scientific Research Applications

5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-fluoroaniline with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromo-3-fluorophenyl)-1,3,4-oxadiazole-2-amine: Similar structure with an oxadiazole ring instead of a thiadiazole ring.

    5-(4-Bromo-3-fluorophenyl)-1,3,4-triazole-2-amine: Contains a triazole ring instead of a thiadiazole ring.

    5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure with a thiol group instead of an amine group.

Uniqueness

5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The thiadiazole ring also imparts specific electronic properties that can be advantageous in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(4-bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWIOINMCCYXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine
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5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
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5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(4-Bromo-3-fluorophenyl)-1,3,4-thiadiazol-2-amine

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